molecular formula C9H11IN2O2 B3011616 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one CAS No. 1540714-73-5

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B3011616
CAS No.: 1540714-73-5
M. Wt: 306.103
InChI Key: FXQUVAUSBICYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Iodination: The iodination of the pyrimidine ring is carried out using iodine or iodinating agents under controlled conditions.

    Methoxymethylation: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Cyclization: The final step involves the cyclization of the intermediate to form the desired dihydropyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can be further functionalized for specific applications.

Scientific Research Applications

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in antiviral and anticancer research.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
  • 2-Cyclopropyl-5-iodo-6-methylpyrimidine

Uniqueness

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methoxymethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-5-iodo-4-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c1-14-4-6-7(10)9(13)12-8(11-6)5-2-3-5/h5H,2-4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQUVAUSBICYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NC(=N1)C2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.